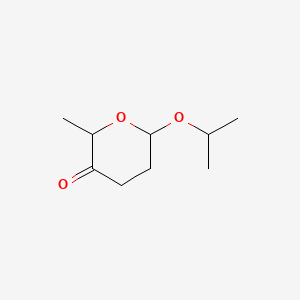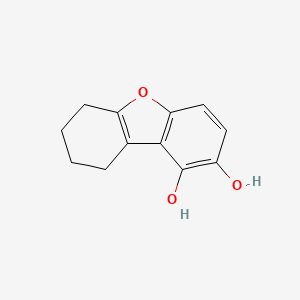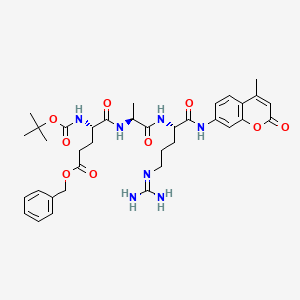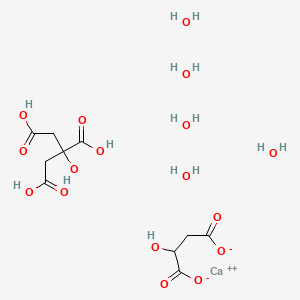
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-isopropoxy-2-butenal.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Methyldihydro-2H-pyran-3(4H)-one: Lacks the isopropoxy group, which may affect its reactivity and applications.
6-Isopropoxy-2-methyl-4H-pyran-4-one: The position of the double bond and the oxygen atom can influence its chemical properties.
Uniqueness
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
65712-92-7 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.224 |
IUPAC名 |
2-methyl-6-propan-2-yloxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
SMYKAGDBRFUPLJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCC(O1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)


